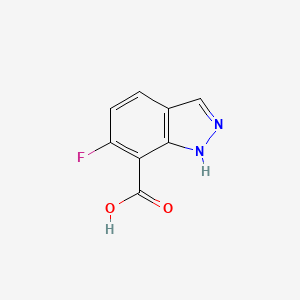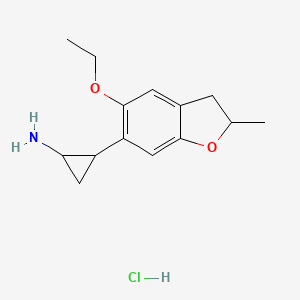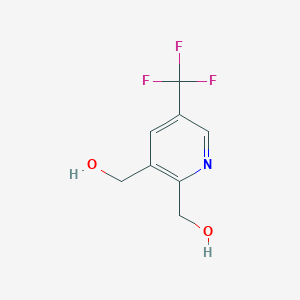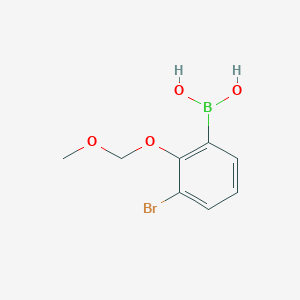
5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The adamantane moiety, a tricyclic hydrocarbon, is known for its rigidity and stability, making it a valuable structural component in various chemical and pharmaceutical applications. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of adamantane derivatives with thiadiazole precursors. One common method includes the cyclization of adamantane-substituted hydrazides with thiocarbonyl compounds under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the thiadiazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where various electrophiles can replace the hydrogen atom, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetonitrile, dichloromethane.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and advanced materials.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Studied for its antiviral, antibacterial, and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: Utilized in the development of new materials with enhanced stability and performance, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that enhances binding affinity and specificity. The thiadiazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Rimantadine: Another antiviral drug related to amantadine.
Uniqueness: 5-(Adamantan-2-yl)-1,3,4-thiadiazol-2-amine stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
247225-34-9 |
|---|---|
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
5-(2-adamantyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H17N3S/c13-12-15-14-11(16-12)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H2,13,15) |
Clé InChI |
ZVYIFCMSFFUSMU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3C4=NN=C(S4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadec-6-ene-3,8,14-trione](/img/structure/B12100126.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B12100141.png)
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12100149.png)


![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate](/img/structure/B12100172.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)


![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)
